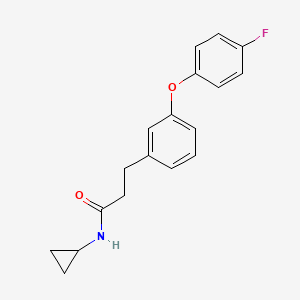

N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide is a chemical compound that is used in scientific research to study its mechanism of action and biochemical and physiological effects. It is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1 receptor) and has potential therapeutic applications in the treatment of stress-related disorders.

Applications De Recherche Scientifique

- Researchers have explored the herbicidal potential of this compound due to its structural features. By modifying the phenyl and cyclopropyl moieties, scientists aim to create effective herbicides that selectively target unwanted plants while minimizing harm to the environment .

- In the context of antiviral research, derivatives of N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide have been investigated. These compounds were tested in vitro against a broad range of RNA and DNA viruses. Notably, some derivatives exhibited promising antiviral effects .

- The accurate crystal structure of benzamide derivatives, including this compound, holds significant potential for drug design. Researchers have documented structural data to aid in the development of novel drug candidates. Understanding the molecular arrangement helps optimize pharmacological properties .

- Investigating the interactions of N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide with biological targets sheds light on its mode of action. Computational studies and in vitro experiments contribute to understanding its binding affinity and potential therapeutic applications .

- Researchers study the compound’s absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, toxicological assessments explore its safety profile, potential side effects, and dose-dependent effects .

- The crystallographic data of this compound provide insights into its interactions with enzymes or receptors. Understanding its binding sites and conformational changes aids in designing enzyme inhibitors for specific diseases .

Herbicide Development

Antiviral Activity

Drug Design and Optimization

Biological Activity Mechanisms

Pharmacokinetics and Toxicology

Structural Biology and Enzyme Inhibition

Mécanisme D'action

Target of Action

The primary target of N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

The N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide interacts with its target, the androgen receptor, by binding to it . .

Biochemical Pathways

The biochemical pathways affected by N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide Considering the well-characterized metabolism of similar compounds, the metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

The pharmacokinetic properties of N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide Similar compounds have been shown to have a low clearance, a moderate volume of distribution, and a terminal half-life ranging from 36 to 52 hours . The oral bioavailability of similar compounds has been found to range from 55% to 60% .

Result of Action

The molecular and cellular effects of N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide It is known that the compound has a high binding affinity for the androgen receptor , which suggests that it may have significant effects on cellular processes regulated by this receptor.

Propriétés

IUPAC Name |

N-cyclopropyl-3-[3-(4-fluorophenoxy)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-14-5-9-16(10-6-14)22-17-3-1-2-13(12-17)4-11-18(21)20-15-7-8-15/h1-3,5-6,9-10,12,15H,4,7-8,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRZHRGYJQTLFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-3-(3-(4-fluorophenoxy)phenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2719307.png)

![2-(4-ethoxyphenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2719310.png)

![Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B2719316.png)

![6-Benzyl-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2719317.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2719323.png)

![3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2719324.png)